molecular formula C11H8F4N2O B2602009 3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one CAS No. 376593-04-3

3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one

Cat. No.: B2602009
CAS No.: 376593-04-3
M. Wt: 260.192
InChI Key: DKRDKOZMMWLDSV-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one is an organic compound with the molecular formula C11H8F4N2O It is a pyrazoline derivative, characterized by the presence of a pyrazoline ring substituted with a tetrafluoromethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazone intermediate derived from the condensation of a hydrazine with a suitable ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Lacks the tetrafluoromethylphenyl group, resulting in different chemical and biological properties.

    1-(2,3,5,6-Tetrafluoro-4-methylphenyl)-3-methyl-2-pyrazolin-5-one: Similar structure but with variations in the substitution pattern on the pyrazoline ring.

Uniqueness

The presence of the tetrafluoromethylphenyl group in 3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-methyl-2-(2,3,5,6-tetrafluoro-4-methylphenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N2O/c1-4-3-6(18)17(16-4)11-9(14)7(12)5(2)8(13)10(11)15/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRDKOZMMWLDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C(=C(C(=C2F)F)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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